molecular formula C20H17N5OS B5365754 1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE

1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE

Cat. No.: B5365754
M. Wt: 375.4 g/mol
InChI Key: UGQPDZHMQNBORB-UHFFFAOYSA-N
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Description

1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE is a complex organic compound that combines the structural features of tetrahydroquinoline and triazinoindole

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-17(25-11-5-7-13-6-1-4-10-16(13)25)12-27-20-22-19-18(23-24-20)14-8-2-3-9-15(14)21-19/h1-4,6,8-10H,5,7,11-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQPDZHMQNBORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroquinoline moiety, followed by the introduction of the triazinoindole group. Common reagents used in these reactions include acylating agents, dehydrating agents, and various catalysts. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of microwave irradiation or continuous flow reactors .

Chemical Reactions Analysis

1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its structural features allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHAN-1-ONE include:

    1-(1,2,3,4-Tetrahydroquinolin-1-yl)ethan-1-one: Shares the tetrahydroquinoline moiety but lacks the triazinoindole group.

    1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride: Contains a different heterocyclic structure.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar in structure but with a chloro and methoxy substitution

These comparisons highlight the uniqueness of the compound due to the presence of both tetrahydroquinoline and triazinoindole moieties, which contribute to its distinct chemical and biological properties.

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